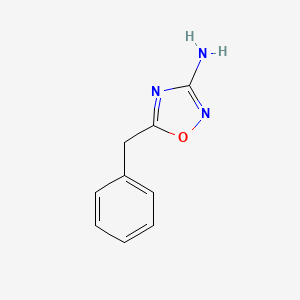

5-Benzyl-1,2,4-oxadiazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-9-11-8(13-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGOAQQRJOCCBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35604-35-4 | |

| Record name | 5-benzyl-1,2,4-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functionalization of the 5 Benzyl 1,2,4 Oxadiazol 3 Amine Scaffold

Reactions at the Exocyclic Amino Group (C-3 position)

The exocyclic amino group at the C-3 position of the 1,2,4-oxadiazole (B8745197) ring is a key site for nucleophilic reactions. Its reactivity is influenced by the electron-withdrawing nature of the heterocyclic ring. This section explores several important transformations involving this amino group.

The primary amino group of 3-amino-1,2,4-oxadiazole derivatives readily undergoes acylation with various acylating agents. For instance, the reaction of similar amino-oxadiazole compounds with acid chlorides such as acetyl chloride, benzoyl chloride, and chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding N-acylated products. ekb.eg This transformation is a fundamental method for introducing a range of substituents onto the amino group, thereby modifying the molecule's properties.

Alkylation reactions at the exocyclic amino group are also feasible, providing a route to secondary and tertiary amine derivatives. These reactions typically involve the use of alkyl halides or other alkylating agents.

Table 1: Examples of Acylation Reactions on Amino-oxadiazole Scaffolds This table is illustrative and based on the reactivity of analogous compounds.

| Acylating Agent | Base | Product |

|---|---|---|

| Acetyl Chloride | Triethylamine | N-acetyl-5-benzyl-1,2,4-oxadiazol-3-amine |

| Benzoyl Chloride | Triethylamine | N-benzoyl-5-benzyl-1,2,4-oxadiazol-3-amine |

The nucleophilic amino group can react with isocyanates and isothiocyanates to form substituted urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are typically carried out by treating the amino-oxadiazole with an appropriate isocyanate or isothiocyanate. For example, reaction with phenyl isocyanate yields the corresponding phenylurea derivative. ekb.eg The formation of these derivatives is significant as the urea and thiourea moieties can participate in hydrogen bonding, which is a key interaction in many biological systems. nih.govnih.gov The 2-amino-1,3,4-oxadiazole moiety has been identified as a bioisostere for the urea functional group. nih.gov

The synthesis of these derivatives is generally straightforward, often involving mixing the reactants in a suitable solvent. jlu.edu.cnresearchgate.net

Table 2: Synthesis of Urea and Thiourea Derivatives This table is illustrative and based on the reactivity of analogous compounds.

| Reagent | Product Type | Example Product |

|---|---|---|

| Phenyl isocyanate | Urea | 1-benzyl-3-(5-benzyl-1,2,4-oxadiazol-3-yl)urea |

| Phenyl isothiocyanate | Thiourea | 1-benzyl-3-(5-benzyl-1,2,4-oxadiazol-3-yl)thiourea |

| Alkyl isocyanate | Urea | 1-alkyl-3-(5-benzyl-1,2,4-oxadiazol-3-yl)urea |

The exocyclic amino group, or a nitrogen atom within the oxadiazole ring, can participate in Mannich reactions. This three-component condensation reaction involves an amine, formaldehyde (B43269), and a CH-acidic compound. In the context of similar heterocyclic systems, N-Mannich bases are formed by reacting the heterocyclic amine with formaldehyde and a primary or secondary amine, such as piperidine (B6355638) derivatives. nih.govnih.gov This reaction provides a valuable method for introducing aminomethyl substituents. For related 1,3,4-oxadiazole-2(3H)-thiones, the Mannich reaction occurs at the ring nitrogen upon treatment with formaldehyde and various primary aromatic amines or 1-substituted piperazines. nih.gov

Transformations of the Benzyl (B1604629) Moiety (C-5 position)

The benzyl group at the C-5 position offers another site for functionalization, primarily through reactions on the aromatic ring or modifications of the methylene (B1212753) bridge.

The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution (EAS). The substituent already present on the benzene (B151609) ring dictates the position and rate of the incoming electrophile. The -(CH2)-(3-amino-1,2,4-oxadiazol-5-yl) group attached to the phenyl ring acts as an alkyl substituent. Alkyl groups are known to be activating and ortho-, para-directing for electrophilic aromatic substitution. uci.edumsu.edu Therefore, reactions such as nitration, halogenation, and sulfonation are expected to yield primarily ortho- and para-substituted products.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst (e.g., FeCl3, FeBr3). msu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions can sometimes be limited by the nature of the substituent. uci.edu

Table 3: Predicted Products of Electrophilic Aromatic Substitution on the Benzyl Moiety

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-(2-nitrobenzyl)-1,2,4-oxadiazol-3-amine and 5-(4-nitrobenzyl)-1,2,4-oxadiazol-3-amine |

| Bromination | Br₂, FeBr₃ | 5-(2-bromobenzyl)-1,2,4-oxadiazol-3-amine and 5-(4-bromobenzyl)-1,2,4-oxadiazol-3-amine |

The methylene bridge (-CH2-) of the benzyl group also presents opportunities for chemical transformation. Research on related 5-methyl-1,2,4-oxadiazoles has shown that the protons on the carbon adjacent to the oxadiazole ring can be exchanged. rsc.org This suggests that the benzylic protons in 5-benzyl-1,2,4-oxadiazol-3-amine could be susceptible to reactions such as oxidation or substitution under appropriate conditions. For example, oxidation could potentially convert the methylene group to a carbonyl group, yielding a ketone. Furthermore, radical halogenation could introduce a halogen at the benzylic position, which could then be displaced by various nucleophiles to introduce a wide array of functional groups.

Derivatization for Scaffold Elaboration

The presence of the exocyclic amino group and the benzyl moiety on the this compound scaffold provides opportunities for chemical modifications to generate a diverse range of derivatives. These modifications can be used to synthesize fused heterocyclic systems and to develop multicomponent systems.

The amino group at the 3-position of the 1,2,4-oxadiazole ring is a key functional handle for the construction of fused heterocyclic systems. By reacting this compound with appropriate bifunctional reagents, it is possible to build additional rings onto the oxadiazole core. For example, condensation reactions with α,β-unsaturated ketones or esters could potentially lead to the formation of fused pyrimidine (B1678525) or pyridinone rings.

Drawing parallels from the chemistry of other aminoazoles, such as 3-amino-1,2,4-triazoles, one can envision the synthesis of fused systems like triazolo[1,5-a]pyrimidines or related structures. frontiersin.org The synthesis of fused imidazoles and benzothiazoles from ortho-diamines or ortho-aminothiophenols and aldehydes, promoted by reagents like chlorotrimethylsilane, provides a template for how the amino group of this compound could be utilized in cyclocondensation reactions. organic-chemistry.org For instance, reaction with a β-dicarbonyl compound could lead to a fused pyrimidine ring.

The table below presents examples of reagents that could potentially be used to synthesize fused heterocyclic systems from this compound.

| Reagent Type | Potential Fused System | General Reaction Principle | Reference (by analogy) |

| β-Dicarbonyl Compounds | Fused Pyrimidine Ring | Condensation and Cyclization | frontiersin.org |

| α-Halo Ketones | Fused Imidazole Ring | Nucleophilic Substitution and Cyclization | organic-chemistry.org |

| α,β-Unsaturated Esters | Fused Pyridinone Ring | Michael Addition and Cyclization | frontiersin.org |

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. The amino group of this compound makes it a suitable candidate for participation in various MCRs. For instance, it could potentially be used in Ugi or Passerini-type reactions after appropriate functionalization.

The use of amino-substituted azoles in MCRs to generate libraries of diverse heterocyclic compounds is a well-established strategy. frontiersin.org For example, the condensation of 5-aminopyrazoles with aldehydes and other components has been used to synthesize pyrazolopyridines. frontiersin.org Similarly, 2-amino-1,3,4-oxadiazoles have been synthesized via a multicomponent domino reaction involving hydrazides, isothiocyanates, and bromoacetic acid. acs.org This suggests that this compound could serve as a valuable building block in the development of novel MCRs to access complex molecular architectures containing the 1,2,4-oxadiazole motif.

The following table illustrates the potential role of this compound in multicomponent reactions based on known transformations of similar compounds.

| Multicomponent Reaction Type | Role of this compound | Potential Product Class | Reference (by analogy) |

| Biginelli-like Reaction | Amino Component | Dihydropyrimidinone-fused oxadiazoles (B1248032) | frontiersin.org |

| Hantzsch-like Reaction | Amino Component | Dihydropyridine-fused oxadiazoles | frontiersin.org |

| Ugi/Passerini-type Reactions | Amine/Nucleophile Component (after modification) | Peptidomimetics and other complex structures | frontiersin.org |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1,2,4 Oxadiazol 3 Amines

Influence of Substituents on Molecular Interactions

Role of the Benzyl (B1604629) Group at C-5

The benzyl group at the C-5 position of the oxadiazole ring often serves as a crucial hydrophobic and space-filling moiety that can engage in van der Waals and π-π stacking interactions within a receptor's binding pocket. Its presence and orientation are critical for anchoring the molecule correctly.

Research on analogous structures provides insight into the importance of this group. For instance, in a study on oxadiazole-based antibacterials, modifications to a benzyl-like substituent at a similar position highlighted its significance. The introduction of a hydroxyl group to form a 2-benzyl alcohol derivative resulted in a complete loss of activity, suggesting that a non-polar, hydrophobic character in this region is favorable for the observed biological effect. nih.gov Conversely, the introduction of a bromine atom on the benzylic carbon did not lead to a significant change in activity, indicating that this position may tolerate certain modifications without disrupting the key binding interactions. nih.gov The flexibility of the methylene (B1212753) linker in the benzyl group also allows the aromatic ring to adopt an optimal conformation within the binding site.

Impact of Amino Group Modifications at C-3

The amino group at the C-3 position is a key functional group, often acting as a hydrogen bond donor, which is a critical interaction for receptor binding. Modifications to this group can dramatically alter a compound's activity.

Common modifications include acylation or alkylation. N-acylation, for example, can introduce additional interaction points or alter the electronic properties of the molecule. Studies on related 3-amino-1,2,5-oxadiazoles showed that converting the amino group to various N-acyl moieties, particularly substituted benzamides, was a successful strategy to enhance antiplasmodial activity. nih.gov This suggests that the C-3 position is amenable to substitution and that expanding the group can lead to new, beneficial interactions with the target protein. Similarly, research on 2-amino-1,3,4-oxadiazoles has shown that attaching long alkyl chains (like a dodecyl group) to the amino group can lead to moderate dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Such modifications underscore the potential to tune the molecule's lipophilicity and target engagement by derivatizing the C-3 amino group.

Effects of Substituents on the Aromatic Ring

Decorating the phenyl ring of the C-5 benzyl group with various substituents is a common strategy in medicinal chemistry to fine-tune a compound's pharmacokinetic and pharmacodynamic properties. The electronic nature, size, and position of these substituents can influence everything from binding affinity to metabolic stability.

In SAR studies of oxadiazole antibacterials, hydrophobic substituents, especially halogens, on the aromatic ring were generally well-tolerated. nih.gov For example, adding an extra fluorine or chlorine atom retained significant activity. nih.gov The position of the substituent is also critical; a benzylic bromide at the 4-position of the phenyl ring abolished activity, whereas the same substituent at the 2- or 3-position did not. nih.gov This indicates a specific spatial constraint or electronic requirement within the receptor's binding pocket corresponding to that region of the molecule.

The following table, derived from findings on related oxadiazole antibacterials, illustrates how different substituents on an aromatic ring can impact biological activity, measured by the Minimum Inhibitory Concentration (MIC) against S. aureus.

| Substituent on Aromatic Ring | Position | Relative Activity | Reference |

| 4-Trifluoromethoxy | 4 | Active (MIC ≤ 8 µg/mL) | nih.gov |

| 4-Methoxy | 4 | Active (MIC ≤ 8 µg/mL) | nih.gov |

| 4-Azide | 4 | Active (MIC ≤ 8 µg/mL) | nih.gov |

| 3-Azide | 3 | Active (MIC ≤ 8 µg/mL) | nih.gov |

| 2-Azide | 2 | Active (MIC ≤ 8 µg/mL) | nih.gov |

| 4-Phenol | 4 | Modestly Active (MIC = 16 µg/mL) | nih.gov |

| 4-Benzylic Bromide | 4 | Inactive | nih.gov |

| 2-Benzyl alcohol | 2 | Inactive | nih.gov |

This data is illustrative of general SAR principles for substituted oxadiazoles (B1248032) based on available research.

Bioisosteric Replacements in Oxadiazole Scaffolds

The 1,2,4-oxadiazole (B8745197) ring is a prominent "privileged scaffold" in medicinal chemistry, partly due to its utility as a bioisostere for other common functional groups.

Oxadiazoles as Amide and Ester Bioisosteres

The 1,2,4-oxadiazole ring is widely recognized as a hydrolytically stable bioisostere of amide and ester functionalities. nih.govmdpi.comresearchgate.net Amide and ester bonds are common in biologically active molecules but are often susceptible to cleavage by metabolic enzymes like esterases and amidases. Replacing these labile groups with a 1,2,4-oxadiazole can enhance a drug candidate's metabolic stability and improve its pharmacokinetic profile. mdpi.comresearchgate.net

The oxadiazole ring can mimic the key features of an amide or ester group, including its planar geometry and its ability to participate in hydrogen bonding through its nitrogen atoms. nih.gov This allows it to maintain the necessary interactions with a biological target while being resistant to hydrolysis. nih.govresearchgate.net This strategy has been successfully employed to convert existing drugs into derivatives with more favorable pharmacological properties. researchgate.net

Comparisons with Other Heterocyclic Systems (e.g., Thiadiazoles, Triazoles)

In drug design, the 1,2,4-oxadiazole is often compared with other five-membered heterocyclic rings like thiadiazoles and triazoles, which can also serve as amide bond bioisosteres. nih.govmdpi.com The choice between these scaffolds depends on the specific requirements of the biological target and desired physicochemical properties.

1,3,4-Thiadiazoles : Like oxadiazoles, thiadiazoles are used as bioisosteric replacements and are noted for their chemical and thermal stability. nih.gov In some cases, a thiadiazole may offer superior activity. For example, a comparative study of cholinesterase inhibitors found that the N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine analog was the most potent inhibitor in the series, showing stronger activity than its 1,3,4-oxadiazole (B1194373) counterpart. nih.gov

The following table summarizes the comparative inhibitory activities of 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) analogs against acetylcholinesterase (AChE), demonstrating how isosteric replacement can modulate potency.

| Compound Type | Aromatic Substituent (at C-5) | AChE Inhibition IC₅₀ (µM) | Reference |

| 1,3,4-Oxadiazole | 4-Chlorophenyl | 16.5 | nih.gov |

| 1,3,4-Thiadiazole | 4-Chlorophenyl | 14.8 | nih.gov |

| 1,3,4-Oxadiazole | Pyridin-4-yl | 18.0 | nih.gov |

| 1,3,4-Thiadiazole | Pyridin-4-yl | 12.8 | nih.gov |

Data from a study on N-dodecyl-2-amino substituted heterocycles illustrates the impact of the core ring on biological activity. nih.gov

Design Strategies for Modulating Molecular Recognition of 1,2,4-Oxadiazol-3-amines

The design of 1,2,4-oxadiazol-3-amine (B1644292) derivatives as pharmacologically active agents involves a detailed understanding of their interactions with biological targets. Strategies to modulate molecular recognition focus on optimizing these interactions to enhance potency and selectivity. This is achieved through systematic modifications of the core structure and analysis of the resulting effects on biological activity, a process known as Structure-Activity Relationship (SAR) studies.

Ligand-Target Interaction Analysis

The interaction of 1,2,4-oxadiazole derivatives with their biological targets is a key determinant of their activity. The 1,2,4-oxadiazole ring itself is a five-membered heterocycle with unique electronic and geometric properties, including a significant dipole moment and the ability to participate in hydrogen bonding. mdpi.com The nitrogen atoms of the oxadiazole ring are known to act as hydrogen bond acceptors, a feature that can be crucial for anchoring the ligand in the binding pocket of a protein. mdpi.com

For instance, in silico molecular docking studies of various 1,3,4-oxadiazole derivatives, an isomeric form of the 1,2,4-oxadiazole, have provided insights into potential binding modes. While not directly pertaining to 5-benzyl-1,2,4-oxadiazol-3-amine, these studies on related structures highlight common interaction patterns. For example, docking studies of 2-aryl-5-substituted benzylthio-1,3,4-oxadiazoles with the enzyme lipoxygenase revealed that the enzyme/inhibitor complexes are stabilized by hydrogen bonds in hydrophilic regions and by π–π and van der Waals interactions in hydrophobic areas. rsc.org In one case, a nitrogen atom of the oxadiazole ring formed a hydrogen bond with the main chain amide of a phenylalanine residue. rsc.org

Furthermore, the benzyl group, such as the one at the 5-position of the target compound, can engage in various non-covalent interactions. These can include hydrophobic interactions and π–π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the target's binding site. The flexibility of the benzyl group allows it to adopt different conformations to optimize these interactions.

In the context of multi-target drug design for Alzheimer's disease, molecular hybrids containing a 5-phenyl-1,3,4-oxadiazole scaffold were designed. acs.org The rationale was that the phenyl group could bind to the peripheral anionic site (PAS) of acetylcholinesterase. acs.org This highlights the importance of the substituent at the 5-position in directing the molecule to specific regions of the target protein.

While direct ligand-target interaction analysis for this compound is not extensively documented in publicly available literature, the principles derived from related structures provide a framework for understanding its potential molecular interactions. The amine group at the 3-position can act as a hydrogen bond donor, further contributing to the binding affinity and specificity.

Pharmacophore Modeling for Oxadiazole Derivatives

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is particularly useful when the precise structure of the biological target is unknown or when designing new ligands based on a set of known active compounds.

For oxadiazole derivatives, pharmacophore models have been developed to guide the design of new potent and selective inhibitors for various targets. These models typically define the spatial arrangement of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

A study on sigma(1) receptor ligands based on a series of substituted benzo[d]oxazol-2(3H)-one derivatives resulted in a 3D pharmacophore model. nih.gov The best hypothesis consisted of one positive ionizable feature, one hydrogen bond acceptor, two hydrophobic aromatic features, and one general hydrophobic feature. nih.gov This model successfully correlated with the biological activity of the compounds and was validated for its predictive power. nih.gov

In another example, a ligand-based pharmacophore model was developed for topoisomerase I inhibitors. nih.gov The selected model was used to screen large compound databases to identify new potential inhibitors. nih.gov This demonstrates the utility of pharmacophore models in virtual screening campaigns.

An aromatic/hydrophobic feature corresponding to the benzyl group.

A hydrogen bond acceptor feature from one or more nitrogen atoms of the 1,2,4-oxadiazole ring.

A hydrogen bond donor feature from the amino group at the 3-position.

Exploration of 5 Benzyl 1,2,4 Oxadiazol 3 Amine As a Scaffold in Chemical Biology Research

Development of Chemical Probes for Biological Target Identification

The unique structural and electronic properties of the 1,2,4-oxadiazole (B8745197) ring make it a valuable component in the creation of chemical probes. These probes are instrumental in identifying and characterizing biological targets. The 1,2,4-oxadiazole moiety can act as a bioisostere for ester and amide groups, offering improved metabolic stability and the ability to participate in hydrogen bonding interactions, which are crucial for target engagement.

Enzyme Inhibition Mechanisms

Derivatives of the oxadiazole scaffold have been investigated as inhibitors of several key enzyme families.

Cholinesterases (AChE and BChE): The 1,3,4-oxadiazole (B1194373) scaffold, a related isomer, has been a focus in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.govnih.gov For instance, a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2"-sulfanyl acetamide (B32628) were synthesized and showed notable activity against AChE. nih.gov Molecular docking studies suggest that these compounds can interact with both the catalytic and peripheral anionic sites of the cholinesterase enzymes. nih.gov The inhibition can be of a mixed or non-competitive type. nih.gov

Histone Deacetylases (HDACs): The 1,3,4-oxadiazole ring has been incorporated into inhibitors of histone deacetylase 6 (HDAC6), a target in cancer and other diseases. nih.gov Difluoromethyl-1,3,4-oxadiazoles, for example, act as mechanism-based and essentially irreversible inhibitors of HDAC6. nih.gov Their mode of action involves an enzyme-catalyzed ring opening, leading to tight binding to the enzyme's active site. nih.gov

Monoamine Oxidases (MAOs): The 1,2,4-oxadiazole scaffold is also explored for the inhibition of monoamine oxidases (MAO-A and MAO-B), which are targets for neurological disorders. nih.gov Derivatives of 1,2,4-oxadiazin-5(6H)-one have been identified as potent MAO-B inhibitors, suggesting the potential of the broader oxadiazole family in this area. nih.gov

Receptor Binding Modulators

The 5-benzyl-1,2,4-oxadiazol-3-amine scaffold has also been utilized in the design of molecules that modulate the activity of various receptors.

Nuclear Receptors: The structural features of oxadiazoles (B1248032) make them suitable for interacting with nuclear receptors, which are a class of ligand-activated transcription factors. While direct studies on this compound and nuclear receptors are not extensively detailed in the provided results, the general applicability of oxadiazole scaffolds as receptor ligands is well-established. For example, related triazole structures have been investigated as cannabinoid receptor ligands. nih.gov

Contribution to the Design of Novel Chemical Entities

The 5-benzyl-1,2,4-oxadiazole-3-amine framework serves as a valuable starting point for the creation of new and effective drug candidates. mdpi.com Its synthetic accessibility and the ease with which it can be modified allow for the generation of diverse chemical libraries for screening against various biological targets. ekb.egekb.eg

Lead Compound Generation and Optimization

The process of drug discovery often begins with a "hit" compound identified through high-throughput screening, which is then optimized into a "lead" compound with improved potency and properties. The 5-benzyl-1,2,4-oxadiazole-3-amine scaffold has been instrumental in this process. For example, hit-to-lead optimization of a 3-benzyl-1,3-oxazolidin-2-one (B8651272) hit led to a series of potent and orally available mGluR2 positive allosteric modulators. nih.gov Similarly, derivatives of 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) have been evaluated for their antidiabetic and antioxidant properties, showing potential as lead compounds. researchgate.net

Scaffold-Based Chemical Biology Concepts

Scaffold-based drug design involves using a common molecular framework, like this compound, and systematically modifying its peripheral chemical groups to explore the chemical space around a biological target. This approach has been successfully applied to oxadiazole derivatives. The 1,3,4-oxadiazole ring, for instance, is considered a "privileged scaffold" due to its presence in a wide range of biologically active compounds. nih.gov The ability of the oxadiazole ring to act as a bioisostere and a rigid linker makes it a powerful tool in designing molecules with specific biological functions. nih.gov

Exploration of Biological Activities (Focus on Mechanistic Understanding and Scaffold Potential)

Research into the 5-benzyl-1,2,4-oxadiazole-3-amine scaffold and its derivatives has revealed a broad spectrum of biological activities. The focus of these investigations is often on understanding the underlying mechanisms of action to fully exploit the potential of this chemical framework.

The 1,2,4-oxadiazole ring system is a key feature in a variety of biologically active molecules. nih.gov Its derivatives have been explored for their potential as anticancer agents, with some showing the ability to induce apoptosis. nih.gov The anti-inflammatory properties of 5-amino-substituted 1,2,4-oxadiazoles have also been investigated, with some compounds showing significant activity in preclinical models. nih.gov Furthermore, the 1,3,4-oxadiazole scaffold has been linked to antimicrobial and antifungal activities. nih.gov

The versatility of the oxadiazole scaffold is further highlighted by the development of a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole based probe that exhibits both pH-responsive colorimetric and fluorescence changes, as well as antibacterial activity. nih.gov

Table 1: Enzyme Inhibition Data for Oxadiazole Derivatives

| Compound Class | Target Enzyme | Inhibition Data (IC₅₀) | Reference |

|---|---|---|---|

| N-substituted 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamides | Acetylcholinesterase (AChE) | Active, specific values not detailed | nih.gov |

| 2-(Aralkylated/arylated/arenylatedthio) 5-benzyl-1,3,4-oxadiazoles | Acetylcholinesterase (AChE) | 81.31 µM to 460.31 µM | researchgate.net |

| 2-(Aralkylated/arylated/arenylatedthio) 5-benzyl-1,3,4-oxadiazoles | Butyrylcholinesterase (BChE) | 50.31 µM to >500 µM | researchgate.net |

| 1,2,4-Oxadiazin-5(6H)-one derivatives | Monoamine Oxidase B (MAO-B) | 0.371 µM to 0.900 µM for most potent | nih.gov |

| Difluoromethyl-1,3,4-oxadiazoles | Histone Deacetylase 6 (HDAC6) | Potent, mechanism-based inhibition | nih.gov |

Antimicrobial Research (Mechanism of Action)

There is currently no specific research available detailing the antimicrobial mechanism of action for this compound. While other derivatives of 1,2,4-oxadiazole have been investigated for their potential as antimicrobial agents, with some showing activity against various bacterial strains, these findings cannot be directly attributed to this compound without specific studies.

Anticancer Research (Target Interaction, Cellular Pathways)

Detailed studies on the anticancer properties of this compound, including its target interactions and effects on cellular pathways, have not been published in the available scientific literature. The broader class of oxadiazoles has shown promise in anticancer research, but specific data for this compound is not available.

Anti-inflammatory Research (Enzymatic Pathways)

There is no available research on the anti-inflammatory effects of this compound or its interaction with enzymatic pathways involved in inflammation.

Neuroprotective Research (Receptor Modulation)

Specific research into the neuroprotective properties of this compound, including its potential for receptor modulation, is not present in the current body of scientific literature.

Antioxidant Mechanisms

Direct evaluation of the antioxidant mechanisms of this compound has not been reported in published research. While related heterocyclic compounds are often studied for their antioxidant potential, specific data for this compound is unavailable.

Future Research Directions and Perspectives

Advancements in Sustainable Synthesis of 1,2,4-Oxadiazol-3-amines

Traditional methods for synthesizing 1,2,4-oxadiazole (B8745197) derivatives have often involved hazardous reagents and generated significant chemical waste. nih.gov Consequently, the development of environmentally benign and efficient synthetic strategies is a key area of future research. This focus on "green chemistry" aims to reduce pollution, minimize waste, and improve energy efficiency. nih.govscholarsresearchlibrary.com

Key advancements in sustainable synthesis include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation as a heating source, which can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts. nih.govrasayanjournal.co.in For instance, the synthesis of 1,3,4-oxadiazole-2(3H)-thione, a related scaffold, required 14-16 hours using conventional methods for a 60% yield, whereas microwave-assisted synthesis achieved an 88% yield in just 4 minutes. rasayanjournal.co.in

Green Catalysts: Researchers are exploring the use of inexpensive, non-toxic, and reusable catalysts. Graphene oxide (GO) has emerged as a promising metal-free, heterogeneous carbocatalyst that can play a dual role as both an oxidizing agent and a solid acid catalyst in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov

Solvent-Free and Water-Based Reactions: The use of water as a solvent or conducting reactions in a solvent-free medium represents a significant step towards greener synthesis. nih.govgoogle.com One-pot methods using water as a solvent have been developed to synthesize oxadiazole derivatives from N-hydroxybenzamidine, simplifying multi-step reactions and shortening reaction times. google.com

One-Pot Procedures: Combining multiple reaction steps into a single procedure, known as a one-pot synthesis, improves efficiency and reduces waste from intermediate purification steps. A base-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride has been developed, offering a direct and simple protocol. rsc.org

These sustainable methodologies offer benefits in scalability, cost-effectiveness, and ease of purification, paving the way for the environmentally responsible production of 1,2,4-oxadiazol-3-amines and related compounds. nih.gov

Leveraging Artificial Intelligence and Machine Learning in Oxadiazole Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process, reducing costs, and improving the success rate of identifying promising new drug candidates. nih.govcrimsonpublishers.com These computational tools are being applied at every stage of the drug design process for oxadiazole derivatives.

Key applications include:

Generative AI for Novel Molecule Design: AI platforms can design novel molecules in silico that are optimized for specific biological targets. oxfordglobal.com By combining generative design with reinforcement learning, these systems can analyze project data and propose new, easy-to-make oxadiazole structures with desired properties, significantly shortening the design-make-test-analyze (DMTA) cycle. oxfordglobal.com

Predictive Modeling and Virtual Screening: ML models, particularly quantitative structure-activity relationship (QSAR) models, can correlate the structural features of 1,2,4-oxadiazole compounds with their biological activities. mdpi.com Massively multitask machine-learning models can be trained on vast datasets of chemical structures and bioactivity measurements, dramatically improving the scope and accuracy of predictions for high-throughput virtual screening. nih.govoxfordglobal.com

ADMET Profiling: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds. nih.gov This in silico analysis helps in selecting candidates with favorable pharmacokinetic profiles early in the discovery process, such as predicting the likelihood of crossing the blood-brain barrier for neuroactive agents. nih.govrsc.org

Molecular Docking and Binding Affinity Prediction: AI-driven docking simulations help visualize and predict how oxadiazole derivatives will bind to the active sites of target proteins. nih.govresearchgate.net These studies provide insights into the binding patterns and affinities, helping to rationalize structure-activity relationships and guide the design of more potent inhibitors. nih.govmdpi.com

The integration of AI and ML promises to overcome challenges in drug discovery by processing large datasets, making automated decisions, and predicting key pharmaceutical parameters without the need for time-consuming experiments. crimsonpublishers.com

Exploring Novel Biological Targets and Polypharmacology

The 1,2,4-oxadiazole scaffold is a versatile pharmacophore that has demonstrated activity against a wide array of biological targets, making it a foundation for developing drugs for various diseases. nih.govnih.gov A key future direction is the exploration of novel targets and the strategic design of compounds that can modulate multiple targets simultaneously (polypharmacology) to treat complex diseases like cancer and neurodegenerative disorders.

Recent research has identified several promising targets for 1,2,4-oxadiazole derivatives:

Enzyme Inhibition: Oxadiazoles (B1248032) have shown potent inhibitory activity against various enzymes. For example, derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) for anticancer therapy, Jack bean urease for potential applications against bacterial infections, and Caspase-3 activators to induce apoptosis in cancer cells. mdpi.comnih.govnih.gov

Neurodegenerative Disease Targets: In the context of Alzheimer's disease, 1,2,4-oxadiazole derivatives have been developed as multi-target agents. rsc.org Certain compounds have shown the ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), while also exhibiting antioxidant properties. nih.govrsc.org This polypharmacological approach is highly desirable for treating multifactorial diseases.

Signaling Pathway Modulation: Researchers have discovered that 1,2,4-oxadiazole derivatives can activate the Nrf2-ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. acs.org Affinity chromatography and mass spectrometry identified Rpn6, a subunit of the 26S proteasome, as a novel target, demonstrating that these compounds can upregulate Nrf2 by preventing its degradation. acs.org

The ability of the 1,2,4-oxadiazole core to interact with diverse biological targets, from enzymes to protein complexes, underscores its potential for developing novel therapeutics with unique mechanisms of action and for designing sophisticated polypharmacological agents. nih.govnih.gov

Development of Advanced Analytical and Characterization Techniques

The accurate characterization of newly synthesized 1,2,4-oxadiazole derivatives is fundamental to understanding their structure, purity, and properties. While standard spectroscopic techniques are routinely used, advanced analytical methods are being developed and applied to gain deeper insights.

Standard and Advanced Characterization Techniques:

| Technique | Application in Oxadiazole Research | Source |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR are essential for elucidating the precise molecular structure and confirming the successful synthesis of the target compounds. | nih.govacs.org |

| Mass Spectrometry (MS) | High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition of the synthesized derivatives. | nih.govacs.org |

| Infrared (IR) Spectroscopy | FT-IR spectroscopy helps to identify characteristic functional groups and confirm the formation of the oxadiazole ring. | rasayanjournal.co.injyoungpharm.org |

| X-ray Crystallography | Provides definitive three-dimensional structural information of the molecule in its solid state, revealing bond lengths, angles, and crystal packing. | researchgate.net |

| Differential Scanning Calorimetry (DSC) | Used to study the thermal properties of compounds, such as melting points and phase transitions, which is particularly important for materials science applications like liquid crystals. | researchgate.net |

| Affinity Chromatography & LC-MS/MS | Advanced techniques used in chemical biology to identify the specific protein targets of bioactive compounds. This was used to discover that a 1,2,4-oxadiazole derivative binds to the Rpn6 protein. | acs.org |

| Gas Chromatography (GC) | Specialized applications include using liquid crystals containing an oxadiazole moiety as a stationary phase to achieve the separation of close-boiling isomers. | researchgate.net |

Future developments will likely focus on enhancing the sensitivity and resolution of these techniques and coupling them to create powerful hyphenated systems (e.g., SFC/IR) for complex mixture analysis and in-depth structural and functional characterization. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 5-Benzyl-1,2,4-oxadiazol-3-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions between benzyl-substituted precursors and nitrile oxides or amidoximes. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactant solubility and reaction efficiency .

- Temperature control : Maintaining temperatures between 80–100°C prevents side reactions (e.g., decomposition of intermediates) .

- Reaction time : Extended reaction times (6–12 hours) improve cyclization but require monitoring to avoid over-oxidation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high-purity products .

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer: Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify benzyl protons (δ 4.3–4.5 ppm for CH₂) and oxadiazole carbons (δ 160–170 ppm) .

- X-ray crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms the oxadiazole ring geometry. SHELX software is widely used for refinement .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 176.1 for C₈H₉N₃O) .

Q. What are common impurities in this compound synthesis, and how are they detected?

Methodological Answer: Typical impurities include:

- Unreacted precursors : Residual benzyl cyanide or amidoxime detected via thin-layer chromatography (TLC) or HPLC .

- Oxidation byproducts : Over-oxidation products (e.g., carboxylic acids) identified by IR spectroscopy (C=O stretch at 1700 cm⁻¹) .

- Degradation products : Thermal decomposition during synthesis monitored using thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How does substitution on the oxadiazole ring influence biological activity in analogues of this compound?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Benzyl group position : Para-substituted benzyl groups enhance receptor binding in diuretic agents, while ortho-substitution reduces activity due to steric hindrance .

- Heteroatom replacement : Replacing the oxadiazole oxygen with sulfur (e.g., thiadiazole analogues) alters pharmacokinetics but may reduce potency .

- Amino group modification : Alkylation of the amine (e.g., N-methyl derivatives) decreases solubility and bioavailability .

Q. How can contradictory biological activity data for oxadiazol-3-amine derivatives be resolved?

Methodological Answer: Contradictions arise from:

- Assay variability : Standardize chemotaxis or enzyme inhibition assays (e.g., fixed ATP concentrations for kinase studies) to minimize inter-lab variability .

- Solubility effects : Use co-solvents (e.g., DMSO at <1% v/v) to ensure consistent compound dissolution across studies .

- Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

Q. What strategies mitigate thermal instability during large-scale synthesis of this compound?

Methodological Answer:

- Protecting groups : Boc-protection of the amine prevents exothermic decomposition during cyclization .

- Process safety analysis : Use differential scanning calorimetry (DSC) to identify thermally unstable intermediates. Reaction temperatures should remain 20°C below onset decomposition temperatures .

- Batch vs. flow chemistry : Continuous flow reactors minimize heat accumulation and improve scalability .

Q. How can solubility challenges of this compound be addressed in biological assays?

Methodological Answer:

- Salt formation : Hydrochloride salts (e.g., this compound HCl) improve aqueous solubility by 10–100-fold .

- Co-solvent systems : Use ethanol (20–30% v/v) or PEG-400 to maintain solubility without denaturing proteins .

- Prodrug design : Esterification of the amine group enhances membrane permeability, with intracellular esterases releasing the active compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.